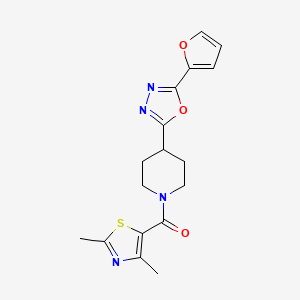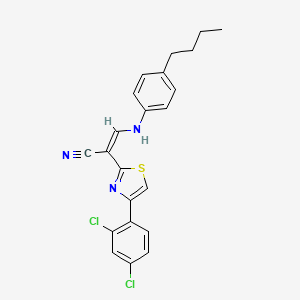![molecular formula C23H21FN2O4S B2565320 N-[1-(bencenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-2-(2-fluorofenoxi)acetamida CAS No. 1005301-88-1](/img/structure/B2565320.png)
N-[1-(bencenosulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-2-(2-fluorofenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, along with a fluorophenoxyacetamide moiety
Aplicaciones Científicas De Investigación
Agente Anticancerígeno
Este compuesto ha sido estudiado por su potencial como agente anticancerígeno. Exhibe efectos inhibitorios sobre la anhidrasa carbónica IX (CA IX), que se sobreexpresa en muchos tumores sólidos . Al inhibir selectivamente la CA IX, puede servir como un nuevo agente antiproliferativo, particularmente contra líneas celulares de cáncer de mama como MDA-MB-231 y MCF-7 . La capacidad del compuesto para inducir apoptosis en las células cancerosas subraya aún más su potencial en la terapia del cáncer .
Actividad Antimicrobiana
Otra aplicación significativa está en el campo de la actividad antimicrobiana. Los derivados de este compuesto han mostrado actividad bactericida contra Staphylococcus aureus, incluyendo cepas resistentes a la meticilina (MRSA) . El compuesto interrumpe la arquitectura de la membrana e incrementa las especies reactivas de oxígeno (ROS) en las cepas bacterianas tratadas, sugiriendo una estructura prometedora para el desarrollo de nuevas clases sintéticas de antimicrobianos .
Inhibición Enzimática
Los derivados del compuesto han sido diseñados para inhibir las anhidrasas carbónicas presentes en las bacterias, interfiriendo con el crecimiento bacteriano . Esta inhibición enzimática es crucial para el desarrollo de nuevos fármacos antibacterianos, especialmente frente al aumento de la resistencia a los antibióticos.
Inducción de Apoptosis
Derivados específicos de este compuesto han sido capaces de inducir apoptosis en líneas celulares de cáncer de mama triple negativo . Este proceso es esencial para eliminar las células cancerosas y prevenir la
Mecanismo De Acción
Target of Action
The primary target of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide is the enzyme N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which is involved in bacterial membrane synthesis .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide interacts with GlmU, inhibiting its function . This interaction disrupts the synthesis of bacterial membranes, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of GlmU by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide affects the biochemical pathway responsible for the synthesis of bacterial cell walls . This disruption leads to downstream effects such as the inability of the bacteria to maintain their structural integrity .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide is the death of the bacteria. By inhibiting GlmU, the compound prevents the bacteria from synthesizing their cell walls, leading to their death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the fluorophenoxyacetamide moiety is attached via an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-20-10-4-5-11-22(20)30-16-23(27)25-18-13-12-17-7-6-14-26(21(17)15-18)31(28,29)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPJWDBOKVBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)




![N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)



![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)



